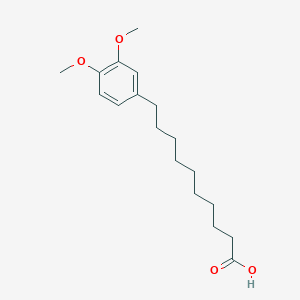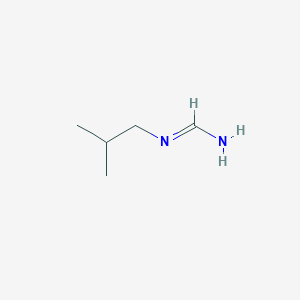
N-Nitroso(1-acetoxyethyl)cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso(1-acetoxyethyl)cyclopropylamine is a member of the nitrosamine family, which are compounds containing the nitroso functional group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and pharmaceutical safety . This compound, like other nitrosamines, is of interest due to its potential biological activity and implications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso(1-acetoxyethyl)cyclopropylamine typically involves the nitrosation of secondary amines. One practical method for N-nitrosation uses the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method involves the use of tert-butyl nitrite (TBN) as a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves large-scale nitrosation processes. These processes require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents include nitrous acid and secondary amines, with the reaction typically carried out in an acidic medium .
化学反応の分析
Types of Reactions
N-Nitroso(1-acetoxyethyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitrosoalkanes.
Reduction: Reduction of nitrosamines can yield amines.
Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with nitrosamines under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoalkanes, while reduction typically produces amines .
科学的研究の応用
N-Nitroso(1-acetoxyethyl)cyclopropylamine has several scientific research applications:
Chemistry: It is used to study the mechanisms of nitrosation and the formation of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of nitrosamines.
Medicine: It is investigated for its potential role in cancer research and drug development.
Industry: The compound is studied for its presence and effects in various industrial processes, including food preservation and pharmaceuticals .
作用機序
The mechanism of action of N-Nitroso(1-acetoxyethyl)cyclopropylamine involves its metabolic activation, often through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, potentially causing mutations and carcinogenesis . The nitroso group (-N=O) is crucial in this process, as it is highly electrophilic and can react with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-Nitroso(1-acetoxyethyl)cyclopropylamine is unique due to its specific structure, which includes an acetoxyethyl group and a cyclopropylamine moiety. This structure may influence its reactivity and biological activity compared to other nitrosamines .
特性
CAS番号 |
91254-59-0 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
1-[cyclopropyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-5(12-6(2)10)9(8-11)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChIキー |
CXDATTIAKXMIII-UHFFFAOYSA-N |
正規SMILES |
CC(N(C1CC1)N=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)


![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)


![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)




